

Potential Biological Activities of Benzofuran Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 1-(1-benzofuran-5-yl)propan-2-one

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The benzofuran scaffold, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged structure in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth overview of the key biological activities of benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the research and development of novel benzofuran-based therapeutic agents.

Anticancer Activity

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.^{[1][2][3]} Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.^{[4][5]}

Quantitative Anticancer Activity Data

The anticancer efficacy of various benzofuran derivatives has been quantified through in vitro cytotoxicity assays, primarily the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay. The half-maximal inhibitory concentration (IC₅₀) values for several derivatives against different cancer cell lines are summarized in Table 1.

Benzofuran Derivative	Cancer Cell Line	IC50 (μM)	Reference(s)
1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone	K562 (Leukemia)	5.0	[1]
1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone	HL-60 (Leukemia)	0.1	[1]
3-Amidobenzofuran derivative 28g	MDA-MB-231 (Breast)	3.01	[6]
3-Amidobenzofuran derivative 28g	HCT-116 (Colon)	5.20	[6]
3-Amidobenzofuran derivative 28g	HT-29 (Colon)	9.13	[6]
Benzofuran-chalcone derivative 4g	HCC1806 (Breast)	5.93	[2]
Benzofuran-chalcone derivative 4g	HeLa (Cervical)	5.61	[2]
Benzofuran-isatin conjugate 5a	SW-620 (Colon)	5-10 (induces apoptosis)	[7]
Benzofuran-isatin conjugate 5d	SW-620 (Colon)	5-10 (induces apoptosis)	[7]
2-Aroyl-5-N-hydroxyacrylamide benzo[b]furan 6g	MDA-MB-231 (Breast)	3.01	[8]
2-Aroyl-5-N-hydroxyacrylamide	HCT-116 (Colon)	5.20	[8]

benzo[b]furan 6g			
2-Aroyl-5-N-hydroxyacrylamide benzo[b]furan 6g	HT-29 (Colon)	9.13	[8]
2-Aroyl-5-N-hydroxyacrylamide benzo[b]furan 6g	HeLa (Cervical)	11.09	[8]
Benzofuran ring-linked 3-nitrophenyl chalcone	HCT-116 (Colon)	1.71	[9]
Benzofuran ring-linked 3-nitrophenyl chalcone	HT-29 (Colon)	7.76	[9]

Table 1: Anticancer Activity of Selected Benzofuran Derivatives. This table summarizes the IC50 values of various benzofuran derivatives against different human cancer cell lines.

Key Mechanisms of Anticancer Action

1.2.1. Induction of Apoptosis: A primary mechanism by which benzofuran derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1][9] This is often mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic process.[10][11] Studies have shown that treatment with certain benzofuran derivatives leads to a significant increase in the activity of caspase-3 and caspase-7, key executioner caspases.[1][10]

1.2.2. Cell Cycle Arrest: Benzofuran derivatives have also been shown to arrest the cell cycle at various phases, thereby preventing cancer cell proliferation.[4][5] For instance, some derivatives can induce a G2/M phase arrest, indicating an interference with the mitotic process.[4]

1.2.3. Inhibition of Tubulin Polymerization: Several benzofuran derivatives have been identified as inhibitors of tubulin polymerization.[12][13] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting

microtubule dynamics, these compounds can arrest cells in mitosis and subsequently trigger apoptosis.

Experimental Protocols

1.3.1. General Synthesis of Anticancer Benzofuran Derivatives:

A common route for the synthesis of 2-arylbenzofurans involves the reaction of a substituted 2-hydroxybenzaldehyde with a methyl α -bromophenylacetate derivative, followed by hydrolysis and cyclization.^[14] Variations in the substituents on both the benzaldehyde and phenylacetate precursors allow for the generation of a diverse library of derivatives.

- **Step 1: O-Alkylation:** A substituted 2-hydroxybenzaldehyde is reacted with a methyl α -bromophenylacetate derivative in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
- **Step 2: Hydrolysis:** The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide.
- **Step 3: Cyclization:** The carboxylic acid is then cyclized to form the 2-arylbenzofuran core, often under acidic conditions or by using a dehydrating agent.

1.3.2. MTT Assay for Cytotoxicity:

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cells.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 1×10^4 cells/well and allowed to adhere for 24 hours.
- **Compound Treatment:** The benzofuran derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
- **Incubation:** The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

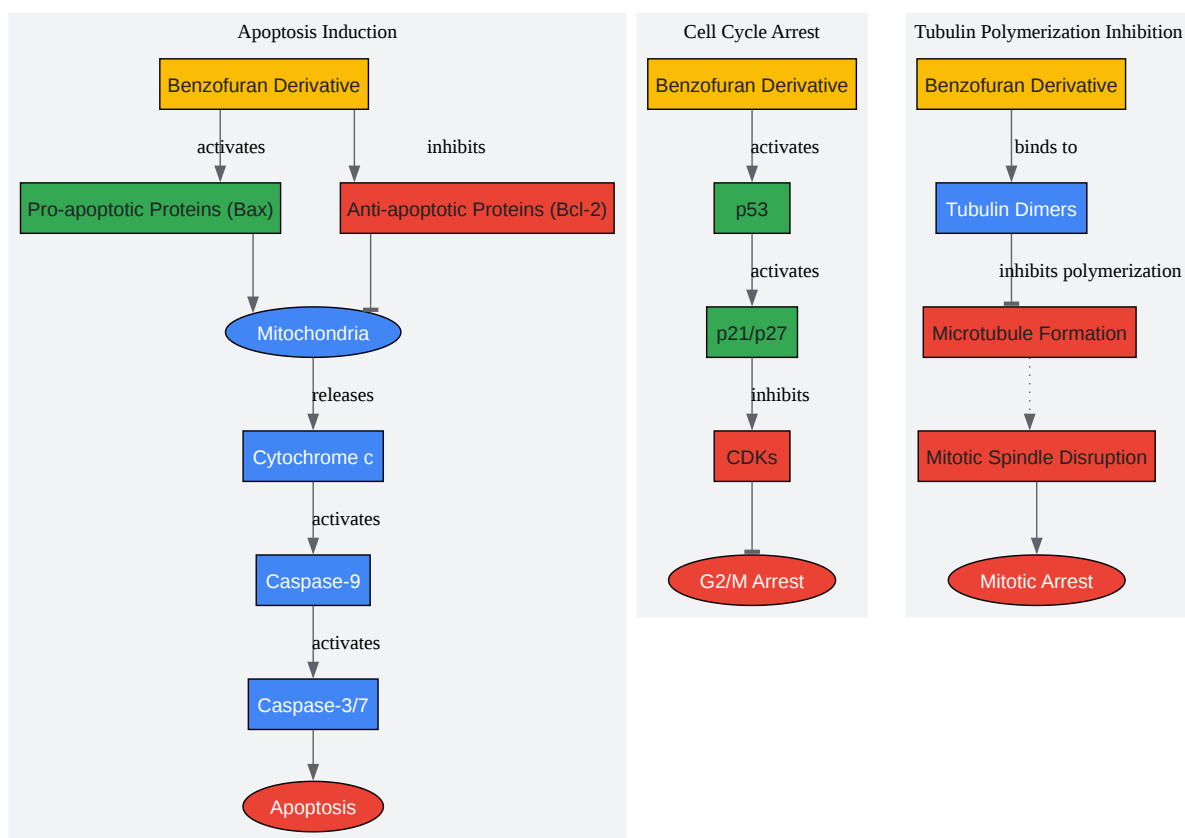
- **MTT Addition:** After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 1.5 to 4 hours at 37°C.
- **Formazan Solubilization:** The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 490-590 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

1.3.3. Caspase Activity Assay:

Caspase activity can be measured using commercially available kits that utilize a luminogenic or fluorogenic substrate.

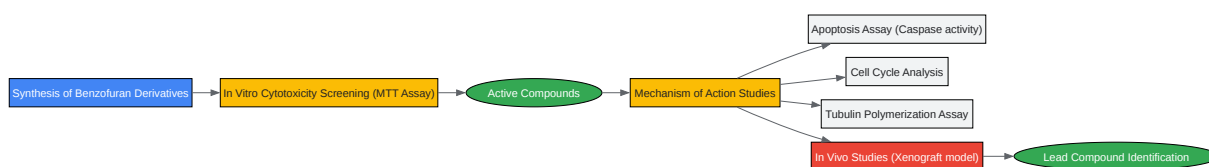
- **Cell Lysis:** Cancer cells are treated with the benzofuran derivative for a specified time. The cells are then lysed to release the cellular contents, including caspases.
- **Substrate Addition:** A specific caspase substrate (e.g., containing the DEVD sequence for caspase-3/7) linked to a reporter molecule is added to the cell lysate.
- **Incubation:** The mixture is incubated at room temperature to allow the activated caspases to cleave the substrate.
- **Signal Detection:** The resulting signal (luminescence or fluorescence) is measured using a luminometer or fluorometer. The signal intensity is proportional to the caspase activity.^[10]
^[11]

Signaling Pathway and Experimental Workflow Diagrams



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Figure 1: Key anticancer mechanisms of benzofuran derivatives.



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Figure 2: General workflow for anticancer drug discovery with benzofurans.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzofuran derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.^[7]

Quantitative Antimicrobial Activity Data

The antimicrobial potency of benzofuran derivatives is typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The MIC values for several benzofuran derivatives against various microbial strains are presented in Table 2.

Benzofuran Derivative	Microbial Strain	MIC (µg/mL)	Reference(s)
Benzofuran ketoxime 38	Staphylococcus aureus	0.039	[7]
Benzofuran ketoxime derivatives	Candida albicans	0.625-2.5	[7]
1-(Thiazol-2-yl)pyrazoline 19	Gram-negative bacteria	Inhibitory zone 25 mm	[7]
1-(Thiazol-2-yl)pyrazoline 19	Gram-positive bacteria	Inhibitory zone 20 mm	[7]
Benzofuran-5-ol derivatives 20, 21	Fungal species	1.6-12.5	[7]
Fused benzofuran-coumarin-pyridine 30	Pantoea chinchori	25	[7]
Fused benzofuran-coumarin-pyridine 30	Aspergillus fumigatus	25	[7]
Aza-benzofuran 1	Salmonella typhimurium	12.5	[15]
Aza-benzofuran 1	Staphylococcus aureus	12.5	[15]
Aza-benzofuran 1	Escherichia coli	25	[15]
Oxa-benzofuran 6	Penicillium italicum	12.5	[15]
Oxa-benzofuran 6	Colletotrichum musae	12.5-25	[15]
Benzofuran-pyrazole hybrid 9	E. coli DNA gyrase B	IC50 = 9.80 µM	[16]

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives. This table summarizes the minimum inhibitory concentration (MIC) values and other antimicrobial data for various benzofuran derivatives against a range of bacteria and fungi.

Key Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of benzofuran derivatives are still under investigation, but several potential targets have been identified. One of the key mechanisms is the inhibition of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication.^[16] By inhibiting this enzyme, benzofuran derivatives can disrupt DNA synthesis and lead to bacterial cell death.

Experimental Protocols

2.3.1. General Synthesis of Antimicrobial Benzofuran Derivatives:

Many antimicrobial benzofuran derivatives are synthesized through multi-step reactions. For example, benzofuran-3-carbohydrazide can be reacted with various substituted aldehydes to produce a range of derivatives.^[8]

- **Step 1: Synthesis of Benzofuran-3-carbohydrazide:** This intermediate can be prepared from a suitable benzofuran starting material, such as ethyl 5,7-dimethoxy benzofuran-3-carboxylate, by reaction with hydrazine hydrate.
- **Step 2: Condensation with Aldehydes:** The benzofuran-3-carbohydrazide is then reacted with a variety of substituted aldehydes in a suitable solvent like ethanol, often under reflux, to yield the final benzofuran derivatives.

2.3.2. Agar Well Diffusion Method:

This method is a common technique for screening the antimicrobial activity of compounds.

- **Inoculum Preparation:** A standardized inoculum of the test microorganism is prepared and spread evenly onto the surface of an agar plate.
- **Well Creation:** Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
- **Compound Application:** A known concentration of the benzofuran derivative dissolved in a suitable solvent (e.g., DMSO) is added to each well. A solvent control is also included.

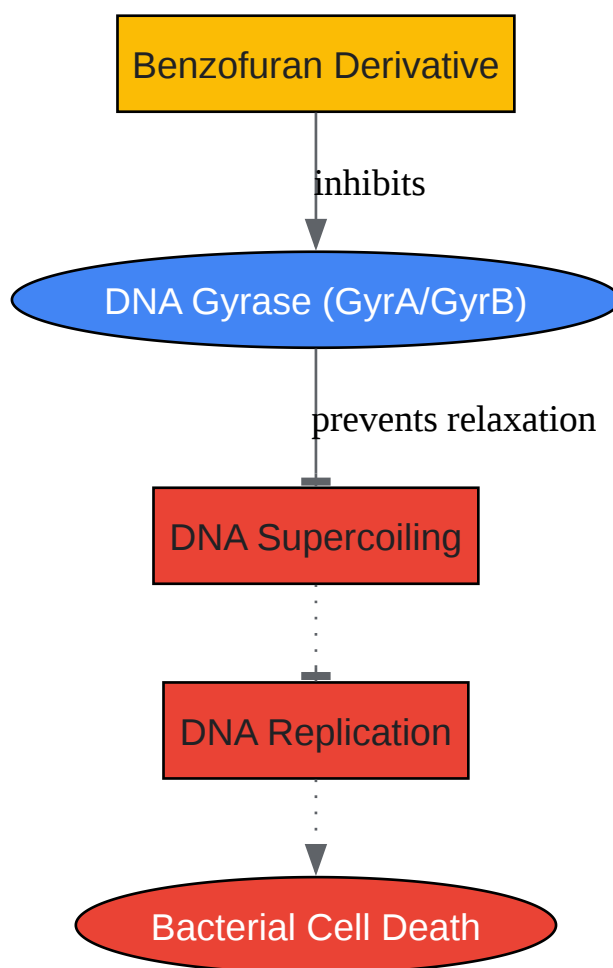
- Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 24 hours).
- Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

2.3.3. Broth Microdilution Method for MIC Determination:

This method is used to determine the minimum inhibitory concentration (MIC) of a compound.

- Serial Dilution: The benzofuran derivative is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
- Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
- Incubation: The plate is incubated under appropriate conditions.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[\[13\]](#)[\[17\]](#)

Mechanism of Action Diagram



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Figure 3: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, including arthritis, cardiovascular disease, and cancer. Benzofuran derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[3][6]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effects of benzofuran derivatives are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages,

such as the RAW 264.7 cell line. The IC₅₀ values for NO inhibition and other anti-inflammatory markers are summarized in Table 3.

Benzofuran Derivative	Target/Assay	IC ₅₀ (μM)	Reference(s)
Piperazine/benzofuran hybrid 5d	NO inhibition (RAW 264.7)	52.23	[15]
Aza-benzofuran 1	NO inhibition (RAW 264.7)	17.3	[1]
Aza-benzofuran 4	NO inhibition (RAW 264.7)	16.5	[1]
2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran	Neutrophil respiratory burst	4.15	[10]
2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran	Neutrophil respiratory burst	5.96	[10]
Benzofuran derivative 2	COX-1	12.0	[7]
Benzofuran derivative 2	COX-2	8.0	[7]

Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives. This table presents the IC₅₀ values for the inhibition of various inflammatory markers by different benzofuran derivatives.

Key Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of benzofuran derivatives are largely attributed to their ability to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6][15] These pathways play a crucial role in regulating the expression of

pro-inflammatory genes. Benzofuran derivatives have been shown to inhibit the phosphorylation of key proteins in these pathways, including p65, I κ B α , ERK, JNK, and p38, leading to a reduction in the production of inflammatory mediators like NO, COX-2, TNF- α , and IL-6.[\[15\]](#)

Experimental Protocols

3.3.1. General Synthesis of Anti-inflammatory Benzofuran Derivatives:

The synthesis of anti-inflammatory benzofuran derivatives often involves the construction of hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties, such as piperazine or pyrazole.[\[15\]](#)

- **Step 1: Synthesis of the Benzofuran Core:** A substituted benzofuran core is typically synthesized first, for example, through the Michael addition of an ethyl benzoylacetate to a p-benzoquinone, followed by cyclization.
- **Step 2: Hybridization:** The benzofuran core is then coupled with another heterocyclic moiety, such as a piperazine derivative, through a suitable linker to form the final hybrid compound.

3.3.2. In Vitro Anti-inflammatory Assay (NO Inhibition in RAW 264.7 Cells):

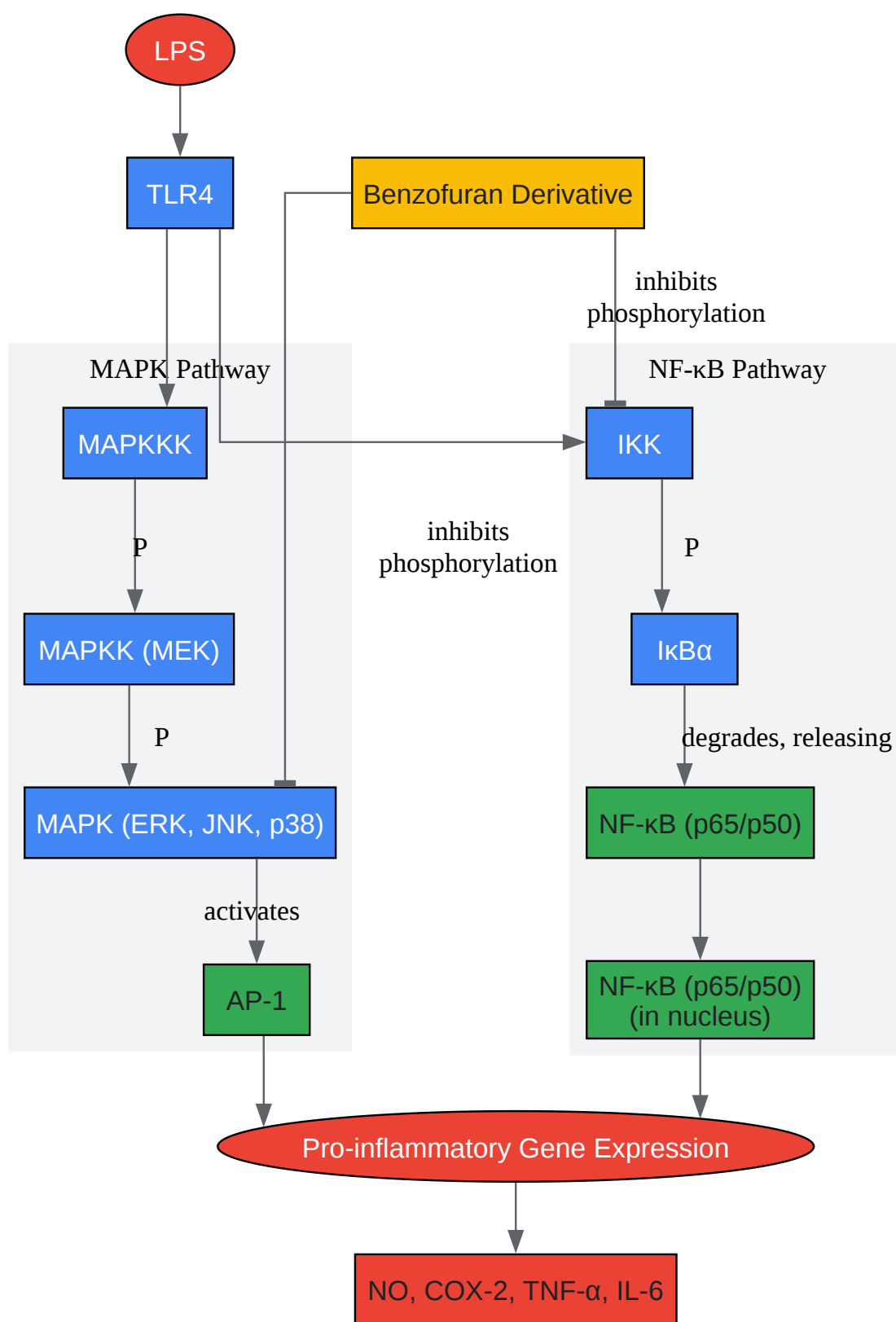
- **Cell Culture:** RAW 264.7 macrophage cells are cultured in a suitable medium.
- **Cell Seeding and Treatment:** The cells are seeded in a 96-well plate and treated with various concentrations of the benzofuran derivative for 1 hour.
- **LPS Stimulation:** The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and incubated for a further 18-24 hours.
- **Nitrite Measurement:** The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
- **IC₅₀ Calculation:** The IC₅₀ value for NO inhibition is calculated from the dose-response curve.

3.3.3. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema):

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.^{[3][13]}

- **Animal Model:** Rats or mice are typically used for this model.
- **Compound Administration:** The benzofuran derivative or a control vehicle is administered to the animals, usually orally or intraperitoneally.
- **Carrageenan Injection:** After a specific time, a solution of carrageenan is injected into the plantar surface of the hind paw to induce inflammation and edema.
- **Paw Volume Measurement:** The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
- **Inhibition Calculation:** The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathway Diagram



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Figure 4: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. Benzofuran derivatives have shown promise as neuroprotective agents, with the ability to protect neurons from various insults, including excitotoxicity and oxidative stress.

Quantitative Neuroprotective Activity Data

The neuroprotective effects of benzofuran derivatives are often evaluated in vitro using primary neuronal cultures or cell lines. Key parameters measured include cell viability after exposure to a neurotoxin.

Benzofuran Derivative	Assay	Effect	Concentration	Reference(s)
Compound 1f (-CH ₃ at R ₂)	NMDA-induced excitotoxicity	Potent neuroprotection	30 µM	[15]
Compound 1j (-OH at R ₃)	NMDA-induced excitotoxicity	Marked anti-excitotoxic effects	100 and 300 µM	[15]
Compound 1j (-OH at R ₃)	DPPH radical scavenging	Moderate scavenging	Not specified	[15]
Compound 1j (-OH at R ₃)	Lipid peroxidation inhibition	Appreciable inhibition	Not specified	[15]

Table 4: Neuroprotective Activity of Selected Benzofuran Derivatives. This table summarizes the observed neuroprotective effects of specific benzofuran derivatives.

Key Mechanisms of Neuroprotective Action

4.2.1. Anti-Excitotoxicity: Excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage, is a key factor in many neurodegenerative diseases. Some benzofuran derivatives have been shown to protect neurons from N-methyl-D-aspartate (NMDA)-induced excitotoxicity.[\[15\]](#)

4.2.2. Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is another major contributor to neuronal damage. Benzofuran derivatives can act as antioxidants by scavenging free radicals and inhibiting lipid peroxidation.[15]

Experimental Protocols

4.3.1. General Synthesis of Neuroprotective Benzofuran-2-Carboxamide Derivatives:

- Step 1: A substituted benzofuran-2-carboxylic acid is synthesized.
- Step 2: The carboxylic acid is then coupled with a substituted aniline in the presence of a coupling agent to form the final benzofuran-2-carboxamide derivative.

4.3.2. In Vitro Neuroprotection Assay (NMDA-induced Excitotoxicity):

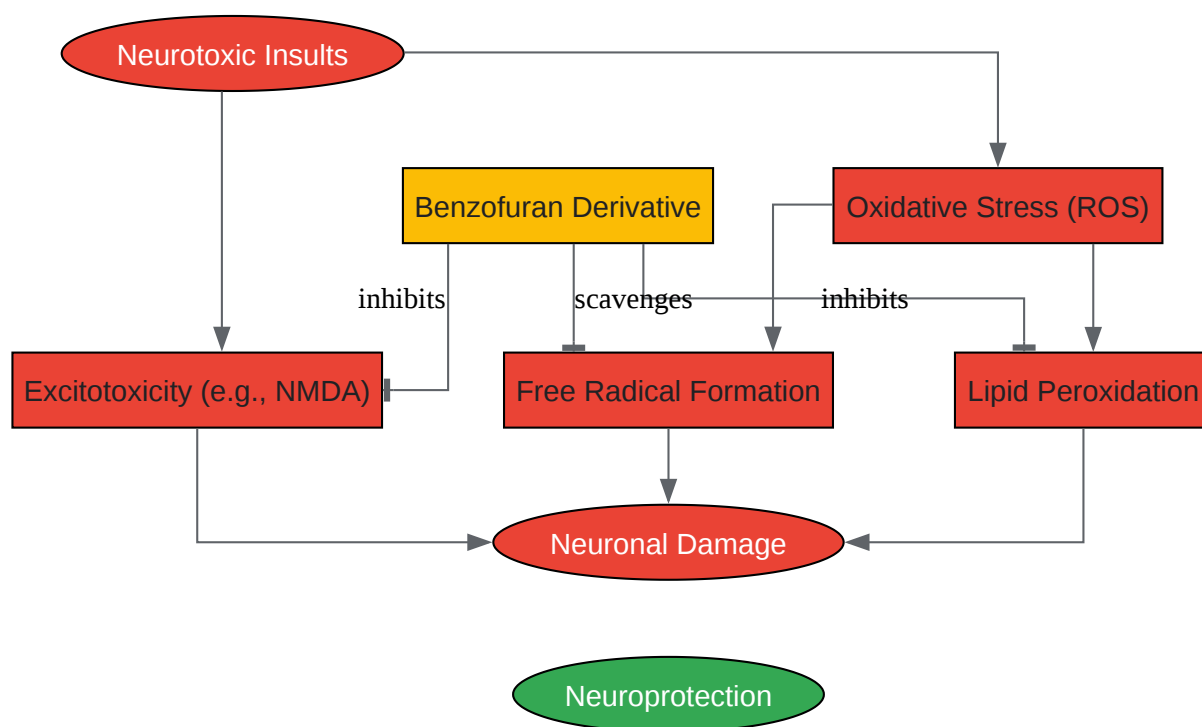
- Primary Neuronal Culture: Primary cortical neurons are isolated from rat embryos and cultured.
- Compound Treatment and NMDA Exposure: The cultured neurons are pre-treated with the benzofuran derivative for a specific time, followed by exposure to a toxic concentration of NMDA.
- Cell Viability Assessment: After a further incubation period, cell viability is assessed using an assay such as the MTT assay. Increased cell viability in the presence of the benzofuran derivative indicates a neuroprotective effect.

4.3.3. In Vitro Lipid Peroxidation Inhibition Assay:

- Tissue Homogenate Preparation: A homogenate of a lipid-rich tissue, such as rat brain, is prepared.
- Induction of Lipid Peroxidation: Lipid peroxidation is induced in the homogenate using an inducing agent like ferrous sulfate and ascorbate.
- Compound Treatment: The benzofuran derivative is added to the homogenate to assess its inhibitory effect.

- Measurement of Malondialdehyde (MDA): The extent of lipid peroxidation is quantified by measuring the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, often using the thiobarbituric acid reactive substances (TBARS) assay.

Mechanism of Action Diagram



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Figure 5: Neuroprotective mechanisms of benzofuran derivatives.

Conclusion

Benzofuran derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, coupled with their synthetic tractability, make them attractive scaffolds for the development of novel therapeutics. The quantitative data, experimental protocols, and pathway diagrams provided in this technical guide are intended to serve as a valuable resource

for researchers in the field, facilitating further investigation and the rational design of new and more effective benzofuran-based drugs. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases.

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